molecular formula C13H20BrO5P B14243033 Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate CAS No. 597584-26-4

Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate

Cat. No.: B14243033
CAS No.: 597584-26-4
M. Wt: 367.17 g/mol
InChI Key: COVCXAZRYSIISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a brominated and methoxylated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate typically involves the reaction of 4-bromo-2,5-dimethoxybenzyl alcohol with diethyl phosphite under acidic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol is replaced by the phosphonate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions include phosphonic acids, de-brominated derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.

    Biology: The compound can be used in the study of enzyme inhibition, as phosphonates are known to mimic phosphate esters, which are common enzyme substrates.

    Industry: Used in the synthesis of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate ester hydrolysis, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate: Characterized by the presence of bromine and methoxy groups on the aromatic ring.

    Diethyl [(4-chloro-2,5-dimethoxyphenyl)methyl]phosphonate: Similar structure but with a chlorine atom instead of bromine.

    Diethyl [(4-fluoro-2,5-dimethoxyphenyl)methyl]phosphonate: Contains a fluorine atom in place of bromine.

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is a larger atom with different electronic properties, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

597584-26-4

Molecular Formula

C13H20BrO5P

Molecular Weight

367.17 g/mol

IUPAC Name

1-bromo-4-(diethoxyphosphorylmethyl)-2,5-dimethoxybenzene

InChI

InChI=1S/C13H20BrO5P/c1-5-18-20(15,19-6-2)9-10-7-13(17-4)11(14)8-12(10)16-3/h7-8H,5-6,9H2,1-4H3

InChI Key

COVCXAZRYSIISN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C=C1OC)Br)OC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.